molecular formula C7H9BO5 B611453 (2-(Ethoxycarbonyl)furan-3-yl)boronic acid CAS No. 1150114-62-7

(2-(Ethoxycarbonyl)furan-3-yl)boronic acid

Cat. No. B611453
M. Wt: 183.954
InChI Key: HKNNWKBXXSBMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-(Ethoxycarbonyl)furan-3-yl)boronic acid” is a chemical compound that falls under the category of Heterocyclic Organic Compounds . It is also known as 2-(Ethoxycarbonyl)furan-3-boronic acid .


Molecular Structure Analysis

The molecular weight of “(2-(Ethoxycarbonyl)furan-3-yl)boronic acid” is approximately 184.0 . Its molecular formula is C7H9BO5 . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors .


Physical And Chemical Properties Analysis

“(2-(Ethoxycarbonyl)furan-3-yl)boronic acid” has a molecular weight of 183.96 and an exact mass of 184.0543035 . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

  • Suzuki-Miyaura Reactions : (2-(Ethoxycarbonyl)furan-3-yl)boronic acid is used in Suzuki-Miyaura coupling reactions, particularly with challenging substrates like polyfluorophenylboronic acid and five-membered 2-heteroaromatic boronic acids. A new palladium precatalyst has been developed to facilitate these reactions under conditions where boronic acid decomposition is slow, thereby enabling efficient coupling processes at lower temperatures (Kinzel, Zhang, & Buchwald, 2010).

  • Synthesis of C-Thioglycosyl Derivatives : In carbohydrate chemistry, this compound is involved in the synthesis of C-thioglycosyl derivatives. For instance, the reaction of 3-ethoxycarbonyl-2-methyl-5-(d-arabino-tetritol-1-yl)furan with 2-methyl-2-propanethiol in acid media has been studied, leading to various furan derivatives (Aparicio, Benitez, González, & Rosell, 1986).

  • Nucleophilic Additions : The compound is used in the study of nucleophilic additions to cyclic N-acyliminium ions, an important reaction in organic synthesis. The reaction outcomes often depend on the stereochemical course and can lead to various diastereoisomers (Martin & Corbett, 1992).

  • Synthesis of 3-OXO-2H-Furan Derivatives : The compound is also involved in the synthesis and reactions of 3-OXO-2H-furan derivatives, which behave as unsaturated ketones towards various nucleophiles. These reactions lead to the formation of different furan derivatives under various conditions (Rijke & Boelens, 1973; 2010).

  • Synthesis of Spiroacetals : This compound is used in the synthesis of spiroacetals via palladium-catalyzed aerobic oxidative coupling of boronic acids with α-hydroxyalkylfurans. This method provides a green and efficient way to access biologically interesting and synthetically useful spiroacetals (Li et al., 2016).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

(2-ethoxycarbonylfuran-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO5/c1-2-12-7(9)6-5(8(10)11)3-4-13-6/h3-4,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNNWKBXXSBMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(OC=C1)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675074
Record name [2-(Ethoxycarbonyl)furan-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Ethoxycarbonyl)furan-3-yl)boronic acid

CAS RN

1150114-62-7
Record name [2-(Ethoxycarbonyl)furan-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(Ethoxycarbonyl)furan-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-(Ethoxycarbonyl)furan-3-yl)boronic acid
Reactant of Route 3
(2-(Ethoxycarbonyl)furan-3-yl)boronic acid
Reactant of Route 4
(2-(Ethoxycarbonyl)furan-3-yl)boronic acid
Reactant of Route 5
(2-(Ethoxycarbonyl)furan-3-yl)boronic acid
Reactant of Route 6
(2-(Ethoxycarbonyl)furan-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.